N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide
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Description
Synthesis Analysis
In the first paper, a series of benzamide derivatives with imidazole rings were synthesized and characterized. These compounds were then used to form nickel complexes, which were also characterized. The synthesis involved treating the derivatives with KOH and reacting them with nickel acetate or nickel chloride to form the respective nickel complexes . Although the exact compound "N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide" is not synthesized in this study, the methods used could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structures of the nickel complexes derived from the imidazole-containing ligands were determined using single-crystal X-ray diffraction in the first paper . This technique could similarly be applied to analyze the molecular structure of "N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide" to gain insights into its three-dimensional conformation and bonding arrangements.
Chemical Reactions Analysis
The nickel complexes mentioned in the first paper exhibited catalytic activity in ethylene oligomerization . This suggests that imidazole-containing compounds can participate in coordination chemistry and catalysis, which could be relevant for "N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide" if it were to be used in similar chemical reactions.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide," they do provide information on related compounds. For instance, the nickel complexes in the first paper were characterized by elemental and spectroscopic analyses , which could be indicative of the types of analyses that would be useful for determining the properties of the compound .
Future Directions
Imidazole, a core component of “N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide”, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, there is potential for future research and development in this area.
properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-8(12)10-4-3-7-5-9-6-11-7/h2,5-6H,1,3-4H2,(H,9,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNUJRVEYKRJFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CN=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569649 |
Source
|
Record name | N-[2-(1H-Imidazol-5-yl)ethyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide | |
CAS RN |
10124-85-3 |
Source
|
Record name | N-[2-(1H-Imidazol-5-yl)ethyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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